N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Moiety: The acetamide group is attached via an amide bond formation reaction.
Bromination and Fluorination: The final step involves the selective bromination and fluorination of the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfanyl group.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thienopyrimidine derivatives have shown potential as inhibitors of certain enzymes and receptors. This compound may be studied for its effects on specific biological pathways.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.
Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety may exhibit similar chemical reactivity and biological properties.
Uniqueness
What sets N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of bromine and fluorine atoms, along with the thienopyrimidine core, makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H14BrF2N3OS2 |
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Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H14BrF2N3OS2/c1-11-2-4-12(5-3-11)14-8-29-20-18(14)21(26-10-25-20)30-9-17(28)27-19-15(22)6-13(23)7-16(19)24/h2-8,10H,9H2,1H3,(H,27,28) |
InChI Key |
KPWRDGAZUOWERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4Br)F)F |
Origin of Product |
United States |
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